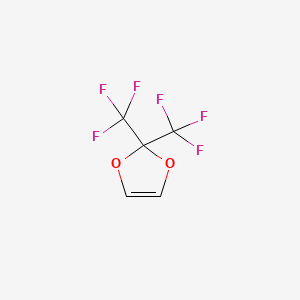silane CAS No. 87640-84-4](/img/structure/B14388359.png)
[4-(Benzenesulfonyl)but-3-en-1-yl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)but-3-en-1-ylsilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzenesulfonyl group attached to a butenyl chain, which is further connected to a trimethylsilane group. The presence of these functional groups imparts distinct chemical reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)but-3-en-1-ylsilane typically involves the following steps:
Formation of the Butenyl Chain: The butenyl chain can be synthesized through various organic reactions, such as the Wittig reaction or the Heck reaction, which involve the coupling of alkenes with appropriate reagents.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, where benzene is treated with sulfonyl chloride in the presence of a base.
Attachment of the Trimethylsilane Group:
Industrial Production Methods
In industrial settings, the production of 4-(Benzenesulfonyl)but-3-en-1-ylsilane may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the benzenesulfonyl group is oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzenesulfonyl group to sulfinyl or sulfhydryl groups.
Substitution: The compound can participate in substitution reactions, where the trimethylsilane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfinyl or sulfhydryl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Benzenesulfonyl)but-3-en-1-ylsilane is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving sulfonyl and silane groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of 4-(Benzenesulfonyl)but-3-en-1-ylsilane may have potential therapeutic applications. For example, sulfone derivatives are known for their antimicrobial and anti-inflammatory properties.
Industry
In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Benzenesulfonyl)but-3-en-1-ylsilane involves its interaction with various molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trimethylsilane group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Phenylsulfonyl)but-3-en-1-ylsilane
- 4-(Methylsulfonyl)but-3-en-1-ylsilane
- 4-(Ethylsulfonyl)but-3-en-1-ylsilane
Uniqueness
Compared to similar compounds, 4-(Benzenesulfonyl)but-3-en-1-ylsilane is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
87640-84-4 |
|---|---|
Fórmula molecular |
C13H20O2SSi |
Peso molecular |
268.45 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)but-3-enyl-trimethylsilane |
InChI |
InChI=1S/C13H20O2SSi/c1-17(2,3)12-8-7-11-16(14,15)13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3 |
Clave InChI |
RZKRNSBXJOSMTL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCC=CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


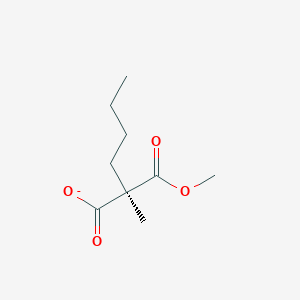
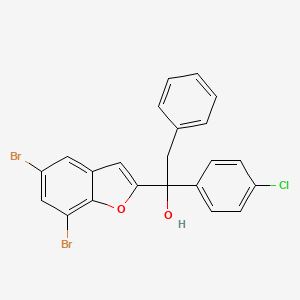
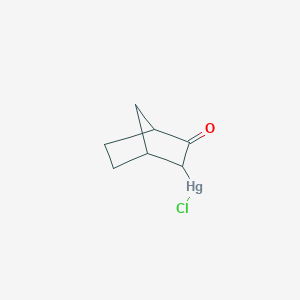

![2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate](/img/structure/B14388297.png)
![1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14388299.png)

silane](/img/structure/B14388309.png)
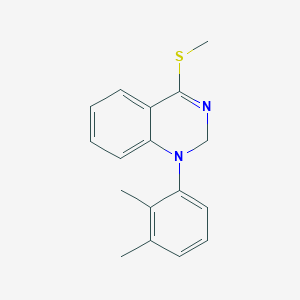
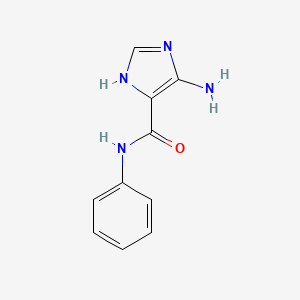
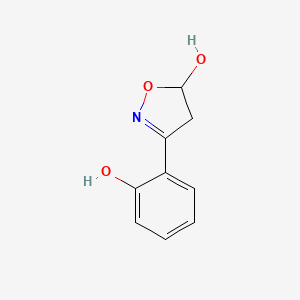
![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)
